3-(3-Chlorobenzyl)azetidine hydrochloride 3-(3-Chlorobenzyl)azetidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13667207
InChI: InChI=1S/C10H12ClN.ClH/c11-10-3-1-2-8(5-10)4-9-6-12-7-9;/h1-3,5,9,12H,4,6-7H2;1H
SMILES: C1C(CN1)CC2=CC(=CC=C2)Cl.Cl
Molecular Formula: C10H13Cl2N
Molecular Weight: 218.12 g/mol

3-(3-Chlorobenzyl)azetidine hydrochloride

CAS No.:

Cat. No.: VC13667207

Molecular Formula: C10H13Cl2N

Molecular Weight: 218.12 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chlorobenzyl)azetidine hydrochloride -

Specification

Molecular Formula C10H13Cl2N
Molecular Weight 218.12 g/mol
IUPAC Name 3-[(3-chlorophenyl)methyl]azetidine;hydrochloride
Standard InChI InChI=1S/C10H12ClN.ClH/c11-10-3-1-2-8(5-10)4-9-6-12-7-9;/h1-3,5,9,12H,4,6-7H2;1H
Standard InChI Key IGULEEGRPIOVFZ-UHFFFAOYSA-N
SMILES C1C(CN1)CC2=CC(=CC=C2)Cl.Cl
Canonical SMILES C1C(CN1)CC2=CC(=CC=C2)Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) linked to a 3-chlorobenzyl group via a methylene bridge. The hydrochloride salt form enhances its solubility in polar solvents, a critical feature for biological testing . Key structural parameters include:

PropertyValue
Molecular formulaC9H11Cl2N\text{C}_9\text{H}_{11}\text{Cl}_2\text{N}
Molecular weight204.096 g/mol
Exact mass203.027 g/mol
PSA (Polar Surface Area)12.03 Ų
LogP3.1576

The chlorine atom at the meta position of the benzyl group introduces steric and electronic effects that influence receptor binding and metabolic stability .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Azetidine derivatives are typically synthesized via nucleophilic ring-opening of epoxides or alkylation reactions. For example, the Chinese patent CN102827052A describes a method for synthesizing 3-hydroxy-azetidine hydrochloride using benzylamine and epichlorohydrin . Adapting this approach, 3-(3-chlorobenzyl)azetidine hydrochloride could be synthesized through the following steps:

  • Alkylation of Benzylamine:
    Benzylamine reacts with 3-chlorobenzyl chloride in the presence of a base (e.g., NaHCO₃) to form a secondary amine intermediate.

    C6H5CH2NH2+ClC6H4CH2ClC6H5CH2NHCH2C6H4Cl+HCl\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{ClC}_6\text{H}_4\text{CH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{C}_6\text{H}_4\text{Cl} + \text{HCl}
  • Cyclization:
    The intermediate undergoes cyclization using a dehydrohalogenation agent (e.g., KOtBu) to form the azetidine ring.

  • Salt Formation:
    Treatment with hydrochloric acid yields the hydrochloride salt .

Typical Reaction Conditions:

  • Temperature: 0–5°C (alkylation), 80–100°C (cyclization)

  • Solvents: Water, acetonitrile

  • Yield: 85–90% after purification .

Industrial-Scale Considerations

Large-scale production requires optimizing cost and safety:

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.

  • Purification: Recrystallization from ethanol/water mixtures achieves >98% purity .

Industrial and Regulatory Considerations

Customs and Trade Data

Classified under HS code 2933990090, the compound falls under “heterocyclic compounds with nitrogen hetero-atom(s) only” . Trade parameters include:

  • VAT: 17.0%

  • MFN Tariff: 6.5%

  • General Tariff: 20.0%

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration.

  • Target Identification: Screen against GPCRs and ion channels using high-throughput assays.

  • Structural Optimization: Modify the benzyl group’s substitution pattern to enhance SERT/DAT selectivity.

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